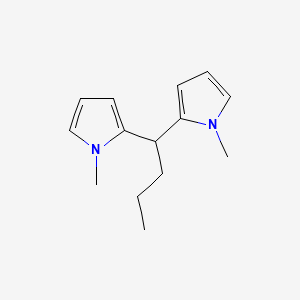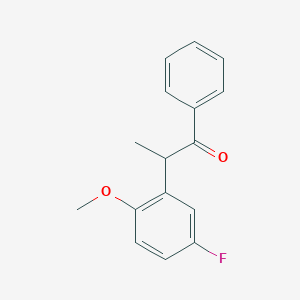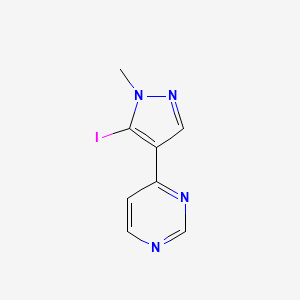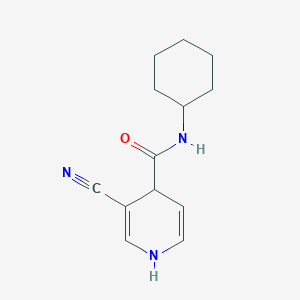![molecular formula C17H28B2O4S B12634234 4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane CAS No. 942070-30-6](/img/structure/B12634234.png)
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-テトラメチル-2-[2-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チオフェン-3-イル]-1,3,2-ジオキサボロランは、ボロン酸エステル化合物です。ボロン酸エステルは、有機合成、特に鈴木・宮浦クロスカップリング反応における汎用性で知られています。この化合物は、ボロン酸エステル基で置換されたチオフェン環を特徴としており、さまざまな化学的用途において価値があります。
準備方法
合成経路と反応条件
4,4,5,5-テトラメチル-2-[2-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チオフェン-3-イル]-1,3,2-ジオキサボロランの合成は、一般的にチオフェン誘導体とボロン酸エステルとの反応を伴います。一般的な方法の1つは、ビス(ピナコラト)ジボロンを用いたチオフェンのパラジウム触媒によるボリル化です。反応は不活性雰囲気下で行われ、多くの場合、炭酸カリウムなどの塩基と、Pd(dppf)Cl2などのパラジウム触媒を使用します。反応混合物を約80〜100℃に加熱して、数時間かけて完全な転換を確保します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、大型反応器の使用、反応条件の正確な制御、および高純度の生成物を得るための再結晶またはクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応解析
反応の種類
4,4,5,5-テトラメチル-2-[2-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チオフェン-3-イル]-1,3,2-ジオキサボロランは、以下を含むさまざまな化学反応を起こします。
鈴木・宮浦カップリング: この反応は、パラジウム触媒と塩基の存在下で、ボロン酸エステルとアリールまたはビニルハライドのカップリングを伴います。
ヒドロボレーション: この化合物は、アルケンまたはアルキンとのヒドロボレーション反応に参加して、有機ボロン中間体を形成することができます。
酸化: ボロン酸エステル基は、ボロン酸または他の誘導体に変換するように酸化することができます。
一般的な試薬と条件
パラジウム触媒: Pd(PPh3)4、Pd(dppf)Cl2
塩基: 炭酸カリウム、水酸化ナトリウム
溶媒: テトラヒドロフラン(THF)、トルエン
条件: 不活性雰囲気(窒素またはアルゴン)、室温から100℃までの温度
主要な生成物
アリールボロン酸エステル: 鈴木・宮浦カップリングによって形成される
有機ボロン中間体: ヒドロボレーションによって形成される
ボロン酸: 酸化によって形成される
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes or alkynes, forming organoboron intermediates.
Oxidation: The boronic ester groups can be oxidized to form boronic acids or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), toluene
Conditions: Inert atmosphere (nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products
Aryl Boronates: Formed through Suzuki-Miyaura coupling
Organoboron Intermediates: Formed through hydroboration
Boronic Acids: Formed through oxidation
科学的研究の応用
4,4,5,5-テトラメチル-2-[2-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チオフェン-3-イル]-1,3,2-ジオキサボロランは、科学研究にいくつかの応用があります。
有機合成: 複雑な有機分子の合成における構成要素として使用されます。
材料科学: 電子用途向けポリマーや材料に組み込まれています。
医薬品化学: ボロン含有薬物や酵素阻害剤の開発に使用されます。
生物学的研究: ボロン含有生体分子とその相互作用の研究に使用されます。
作用機序
4,4,5,5-テトラメチル-2-[2-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チオフェン-3-イル]-1,3,2-ジオキサボロランの作用機序は、他の分子との安定した共有結合を形成する能力を伴います。鈴木・宮浦カップリングでは、ボロン酸エステルは、パラジウム触媒によって促進される炭素-炭素結合を形成するために、アリールまたはビニルハライドと反応します。ボロン酸エステル基は、生物分子と相互作用し、酵素を阻害したり、生体分子の構造を修飾したりする可能性もあります。
類似の化合物との比較
類似の化合物
- 2-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジン
- 4-ニトロフェニル4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンジルカーボネート
- tert-ブチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インダゾール-1-カルボン酸エステル
独自性
4,4,5,5-テトラメチル-2-[2-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チオフェン-3-イル]-1,3,2-ジオキサボロランは、特定の電子特性と反応性を付与するチオフェン環構造のためにユニークです。これは、共役ポリマーや電子用途向け材料の合成において特に価値があります。
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane is unique due to its thiophene ring structure, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and materials for electronic applications.
特性
CAS番号 |
942070-30-6 |
|---|---|
分子式 |
C17H28B2O4S |
分子量 |
350.1 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H28B2O4S/c1-11-12(18-20-14(2,3)15(4,5)21-18)10-13(24-11)19-22-16(6,7)17(8,9)23-19/h10H,1-9H3 |
InChIキー |
JGURGLQQJZHJNG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)B3OC(C(O3)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)



![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)




![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)


![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
